Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride
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Overview
Description
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is a synthetic compound that features a pyrrolidine ring and a piperidine ring with a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common approach is to start with commercially available precursors and perform a series of reactions including nucleophilic substitution, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives with various substituents. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is unique due to the presence of both pyrrolidine and piperidine rings, as well as the trifluoromethyl group. This combination of structural features contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18ClF3N2O |
---|---|
Molecular Weight |
286.72 g/mol |
IUPAC Name |
pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H17F3N2O.ClH/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8;/h8-9,15H,1-7H2;1H |
InChI Key |
RFIVORVYNORNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F.Cl |
Origin of Product |
United States |
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